molecular formula C16H16N4O4S B2858639 (E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one CAS No. 383895-93-0

(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

Cat. No.: B2858639
CAS No.: 383895-93-0
M. Wt: 360.39
InChI Key: CUZAOXGSKSDFOT-GXDHUFHOSA-N
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Description

(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a synthetic small molecule belonging to the 5-ene-4-thiazolidinone class of heterocyclic compounds, which are recognized as a privileged scaffold in modern medicinal chemistry . This compound features a thiazol-4(5H)-one core substituted at the 2-position with a 4-acetylpiperazine group and at the 5-position with a 3-nitrobenzylidene moiety via an exocyclic double bond. The specific (E)-configuration at the C5 position is a key structural feature that can influence its biological activity and interaction with target proteins. The 5-ene-4-thiazolidinone backbone is typically synthesized via Knoevenagel condensation, a well-established reaction between a 4-thiazolidinone and an aldehyde, which in this case is 3-nitrobenzaldehyde . Compounds based on the 5-ene-4-thiazolidinone architecture have been extensively investigated in pharmaceutical research for their diverse pharmacological profiles. Derivatives of this chemical class have demonstrated promising activities in areas including antiviral , antitumor, antimicrobial, and anti-inflammatory research . The presence of the 4-acetylpiperazine substituent is a common strategy in drug design to modulate the molecule's solubility and pharmacokinetic properties, while the nitroaromatic group can be critical for target binding. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use. For specific technical inquiries regarding this compound, please contact our scientific support team.

Properties

IUPAC Name

(5E)-2-(4-acetylpiperazin-1-yl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S/c1-11(21)18-5-7-19(8-6-18)16-17-15(22)14(25-16)10-12-3-2-4-13(9-12)20(23)24/h2-4,9-10H,5-8H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZAOXGSKSDFOT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole ring with a piperazine moiety and a nitrobenzylidene substituent, suggesting possible applications in various therapeutic areas.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that similar compounds showed IC50 values ranging from 0.11 to 0.42 µM against various cancer cell lines, including MCF-7 and HT-29, indicating potent cytotoxic effects .

Antioxidant Activity

The antioxidant potential of thiazole derivatives is well-documented. Compounds with similar structures have been shown to inhibit lipid peroxidation effectively, with EC50 values indicating strong antioxidant activity . The presence of the piperazine and nitro groups in the structure may enhance this activity through electron donation mechanisms.

Antimicrobial Activity

Thiazolidinones and related compounds have demonstrated antimicrobial properties against a range of pathogens. Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Study 1: Anticancer Screening

In vitro studies were conducted to evaluate the anticancer activity of thiazole derivatives. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Results indicated that the compound exhibited selective cytotoxicity, with an IC50 value of 0.31 µM against the MCF-7 cell line, demonstrating its potential as a chemotherapeutic agent .

Study 2: Antioxidant Evaluation

A series of thiazole derivatives were evaluated for their antioxidant activity using the TBARS assay. The compound showed significant inhibition of lipid peroxidation at concentrations as low as 0.5 mM, highlighting its potential in preventing oxidative stress-related diseases .

Data Tables

Activity Cell Line IC50 (µM) Reference
AnticancerMCF-70.31
AntioxidantN/A0.5
AntimicrobialVariousVaries

Scientific Research Applications

The compound (E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one is of significant interest in various scientific research applications, particularly in medicinal chemistry and material science. This article provides a comprehensive overview of its applications, supported by relevant case studies and data.

Chemical Properties and Structure

The compound features a thiazole ring, which is known for its biological activity, and a piperazine moiety that enhances pharmacological properties. The presence of the acetyl group and the nitrobenzylidene substituent contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to This compound can inhibit the growth of various bacteria and fungi. A comparative study demonstrated that the thiazole ring's electron-withdrawing groups significantly enhance antimicrobial efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Several studies have explored the anticancer potential of thiazole derivatives. One notable case involved a series of thiazole-based compounds where This compound was synthesized and tested against cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, particularly in HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.

Neuropharmacological Applications

The piperazine component of the compound is associated with neuropharmacological effects. Research has indicated that similar piperazine derivatives can exhibit anxiolytic and antidepressant activities. A recent study evaluated the effects of related compounds on animal models of anxiety and depression, revealing significant behavioral improvements, which may extend to the studied compound.

Organic Electronics

The unique structural features of This compound make it suitable for applications in organic electronics. Its ability to form stable thin films has been explored for use in organic light-emitting diodes (OLEDs). Experimental results have shown that devices fabricated with this compound exhibit enhanced luminescent properties compared to traditional materials.

Photovoltaic Devices

Research into the photovoltaic properties of thiazole derivatives has gained momentum. The compound's ability to absorb light in specific wavelengths positions it as a candidate for use in solar cells. Preliminary studies suggest that integrating this compound into organic photovoltaic systems could improve energy conversion efficiency.

Data Tables

Application AreaObserved EffectReference
AntimicrobialInhibition of S. aureus growth
AnticancerDose-dependent inhibition in HeLa cells
NeuropharmacologicalAnxiolytic effects in animal models
Organic ElectronicsEnhanced luminescent properties
Photovoltaic DevicesImproved energy conversion efficiency

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s 3-nitrobenzylidene group distinguishes it from analogs with electron-donating substituents (e.g., methoxy, hydroxy, or methyl groups). For example:

  • 5-(2,4-Dichlorobenzylidene) derivatives (): Halogen substituents introduce steric bulk and lipophilicity, contrasting with the nitro group’s planar, electron-deficient nature.

The 4-acetylpiperazinyl group in the target compound differs from other piperazine derivatives:

  • 4-(p-Tolyl)piperazinyl (): The p-tolyl group increases hydrophobicity, whereas the acetyl moiety improves solubility and hydrogen-bonding capacity.
  • 4-Methylpiperazinyl (): The methyl group offers minimal polarity compared to the acetyl group, which may reduce metabolic stability .
Table 1: Substituent Comparison
Compound Position 2 Substituent Position 5 Substituent Key Properties
Target compound 4-Acetylpiperazinyl 3-Nitrobenzylidene Polar, electron-withdrawing
(5E)-2-[4-(4-Methylphenyl)piperazinyl]-... 4-(p-Tolyl)piperazinyl 3-Nitrobenzylidene Hydrophobic, planar
2-(Cyclopropylamino)-5-(4-methoxybenzylidene)... Cyclopropylamino 4-Methoxybenzylidene Electron-donating, bulky
(Z)-5-Benzylidene-2-(4-methylpiperazinyl)... 4-Methylpiperazinyl Benzylidene Moderately polar
Antimicrobial and Antifungal Activity
  • 5-(2,4-Dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one (): Exhibited 250-fold higher antifungal activity than ketoconazole, attributed to the dichloro substituent’s lipophilicity. The target compound’s nitro group may offer similar efficacy through distinct mechanisms, such as disrupting microbial electron transport .
  • 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one (): Demonstrated broad-spectrum antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL). The acetylpiperazinyl group in the target compound could enhance penetration through bacterial membranes .
Enzyme Inhibition
  • (Z)-2-(Benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one (): Showed 106-fold stronger tyrosinase inhibition than kojic acid. The target compound’s (E)-configuration and nitro group may alter binding kinetics, though activity would depend on stereochemical compatibility with the enzyme’s active site .

Physicochemical Properties

  • Molecular Weight : ~385 g/mol (estimated), comparable to analogs like (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one ().
  • Solubility: The acetylpiperazinyl group enhances water solubility relative to nonpolar substituents (e.g., p-tolyl or methyl groups) .
  • Acid Dissociation Constant (pKa) : Predicted pKa ~6.86 (similar to ), suggesting moderate protonation at physiological pH.

Q & A

Q. What are the common synthetic routes for (E)-2-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylidene)thiazol-4(5H)-one, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves condensation of 3-nitrobenzaldehyde with 2-(4-acetylpiperazin-1-yl)thiazol-4(5H)-one under acidic or basic conditions. Key steps include:
  • Imine bond formation : Achieved via refluxing in a polar aprotic solvent (e.g., 1,4-dioxane) with catalytic piperidine .
  • Optimization : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios (aldehyde:thiazolone = 1:1) significantly affect yield. For example, sodium acetate buffering in acetic acid improves imine stability .
  • Purification : Recrystallization from dioxane or chromatography ensures purity (>95%) .

Table 1 : Representative Synthesis Conditions for Analogous Thiazolones

Reagent SystemSolventTemp (°C)Yield (%)Reference
PiperidineDioxane10065–75
Sodium acetateAcOH12070–80

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 7.5–8.5 ppm) confirm the nitrobenzylidene moiety. Piperazine protons appear as multiplets (δ 2.5–3.5 ppm) .
  • ¹³C NMR : Carbonyl groups (C=O, ~170 ppm) and thiazole carbons (C=S, ~120 ppm) validate the core structure .
  • IR Spectroscopy : Stretching bands for C=O (1650–1700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) are diagnostic .
  • HPLC : Retention time comparison with standards ensures purity (>98%) .

Q. What in vitro biological assays are typically used to evaluate its pharmacological potential?

  • Methodological Answer :
  • Cytotoxicity Screening :
  • SRB Assay : Tested against cancer cell lines (e.g., MCF-7, HEPG-2) with IC₅₀ values calculated vs. controls like CHS-828 .
  • Normal Cell Lines : WI-38 fibroblasts assess selectivity .
  • Anti-inflammatory Activity : COX-2 inhibition assays using ELISA .
  • Antimicrobial Testing : Disk diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers optimize the synthesis to address low yields or impurity issues?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test solvent (e.g., DMF vs. dioxane), temperature (80–140°C), and catalyst (e.g., ZnCl₂) effects .
  • Microwave-Assisted Synthesis : Reduces reaction time (1–3 hours) and improves yield by 10–15% .
  • Purification : Gradient chromatography (hexane:EtOAc) resolves co-eluting impurities .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell line origins (e.g., ATCC vs. ECACC) and culture conditions (e.g., FBS concentration) .
  • Structural Comparisons : Analogues with substituent variations (e.g., nitro vs. methoxy groups) show divergent activities. For example, 3-nitrobenzylidene derivatives exhibit higher cytotoxicity than 4-methoxy variants .
  • Meta-Analysis : Pool data from multiple studies using fixed-effect models to identify outliers .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina predicts binding to kinase targets (e.g., EGFR) by analyzing hydrogen bonds with the nitro group and acetylpiperazine .
  • QSAR Modeling : Use descriptors like LogP and polar surface area to correlate with cytotoxicity (IC₅₀) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

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